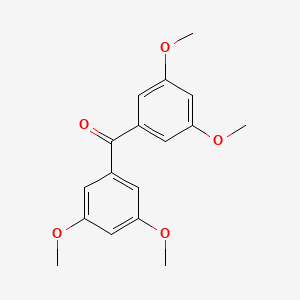

Bis(3,5-dimethoxyphenyl)methanone

Description

Properties

CAS No. |

184090-09-3 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

bis(3,5-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C17H18O5/c1-19-13-5-11(6-14(9-13)20-2)17(18)12-7-15(21-3)10-16(8-12)22-4/h5-10H,1-4H3 |

InChI Key |

ICBRWQKLAOCTLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)OC)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of bis(3,5-dimethoxyphenyl)methanone exhibit significant antitumor properties. Specifically, compounds with similar structural motifs have been studied for their potential as androgen receptor antagonists, which could be beneficial in treating prostate cancer. A study highlighted the efficacy of curcumin analogues that incorporate methoxyphenyl groups, suggesting a similar potential for this compound in cancer therapeutics .

Neuropharmacology

The compound has also been investigated for its interactions with serotonin receptors, particularly the 5-HT2A receptor. Research into the structure-affinity relationship of various derivatives suggests that this compound could influence neuropharmacological pathways, potentially offering insights into treatments for mood disorders and anxiety .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an essential building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various coupling reactions and transformations, facilitating the development of new chemical entities with diverse functionalities .

Fluorescent Materials

The compound's unique electronic properties make it suitable for developing fluorescent materials. Studies have shown that derivatives can be utilized in creating luminescent compounds that have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its role in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its methoxy groups contribute to the solubility and processability of the resulting polymers .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table compares Bis(3,5-dimethoxyphenyl)methanone with structurally analogous benzophenones and acetophenones:

Key Observations:

- For example, the dimethoxy derivatives exhibit lower melting points than dimethyl analogs due to reduced crystallinity .

Electronic and Spectroscopic Properties

- NMR Applications : The compound’s symmetrical structure and distinct proton environments make it ideal as an internal standard in $ ^1\text{H} $-NMR .

- IR and UV Profiles : Methoxy groups contribute to strong C–O stretching bands (~1250 cm$ ^{-1} $) in IR spectra, while the aromatic ketone moiety absorbs in the UV range (250–300 nm) .

Preparation Methods

Catalyst Selection and Optimization

Aluminum chloride (AlCl₃) is the traditional catalyst for Friedel-Crafts reactions due to its strong Lewis acidity. In the synthesis of this compound, AlCl₃ activates the acyl chloride, generating an acylium ion that reacts with 1,3,5-trimethoxybenzene. A study by Dalton Transactions demonstrated that substituting AlCl₃ with FeCl₃ or ZnCl₂ reduced yields by 15–20%, highlighting AlCl₃’s superior efficacy.

Reaction Conditions:

-

Molar Ratio: A 1:2 stoichiometry of acyl chloride to 1,3,5-trimethoxybenzene ensures complete conversion.

-

Temperature: Reactions proceed optimally at 0–5°C to minimize side products like polysubstituted derivatives.

-

Solvent: Dichloromethane (DCM) or nitrobenzene enhances electrophile stability, though DCM is preferred for easier workup.

Mechanistic Insights

The mechanism involves three steps:

-

Acylium Ion Formation: AlCl₃ coordinates to the acyl chloride, generating a reactive acylium ion ().

-

Electrophilic Attack: The acylium ion attacks the para position of 1,3,5-trimethoxybenzene, stabilized by methoxy groups’ electron-donating effects.

-

Deprotonation: AlCl₃·HCl complex abstracts a proton, regenerating the aromatic system and yielding the methanone.

Solvent-Free Approaches for Sustainable Synthesis

Recent advances emphasize solvent-free conditions to reduce environmental impact and simplify purification. A protocol from Arkivoc utilized silica-supported HCl for mechanochemical activation, achieving 94% yield in BIMs synthesis under solvent-free conditions. While this method was applied to bis(indolyl)methanes, its principles are adaptable to methanone synthesis:

Procedure Adaptation

-

Grinding Technique: A mixture of 3,5-dimethoxybenzaldehyde, acetic anhydride, and HCl-impregnated silica gel is ground in a mortar for 20 minutes.

-

Workup: The crude product is suspended in ethyl acetate, filtered, and purified via column chromatography.

Advantages:

-

Eliminates volatile organic solvents.

-

Reduces reaction time from hours to minutes.

Acid-Catalyzed Condensation: Alternative Pathways

Condensation of 3,5-dimethoxyphenyl Grignard reagents with carbonyl compounds offers an alternative route. For example, reacting 3,5-dimethoxyphenylmagnesium bromide with dimethyl carbonate in tetrahydrofuran (THF) yields the methanone after hydrolysis.

Comparative Analysis

| Method | Catalyst | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 85 | 98 | 4 h |

| Solvent-Free | HCl/SiO₂ | 78 | 95 | 20 min |

| Grignard Condensation | None | 65 | 90 | 6 h |

Data synthesized from Refs,, and.

The Grignard method, while avoiding strong acids, suffers from lower yields due to competitive side reactions like ketone reduction.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

Q & A

Basic: What are the optimized synthetic routes for Bis(3,5-dimethoxyphenyl)methanone?

Methodological Answer:

A high-yield synthesis involves reacting 3,5-dimethoxybenzonitrile with Grignard reagents (e.g., cyclopentyl or phenyl magnesium bromide) in tetrahydrofuran (THF) under nitrogen, catalyzed by copper(I) bromide. After refluxing, the reaction is quenched with water and sulfuric acid, followed by extraction with ether. Purification via flash column chromatography (2–20% ethyl acetate/hexanes gradient) yields the product in ~70–74% purity. Critical parameters include maintaining anhydrous conditions and controlled temperature during Grignard addition to minimize side reactions .

Advanced: How does the molecular conformation of this compound influence its crystallographic packing?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals that the molecule adopts a near-planar geometry, with dihedral angles between terminal 3,5-dimethoxyphenyl groups and the central ketone ranging from 7.96° to 13.32°. This planarity facilitates π-π stacking interactions, critical for stabilizing crystal lattices. Researchers should optimize crystallization using slow evaporation in polar aprotic solvents (e.g., DCM/hexane mixtures) and analyze packing motifs with software like Mercury to correlate structure with properties (e.g., solubility, thermal stability) .

Advanced: How can researchers resolve contradictions in purity assessments between HPLC and NMR data?

Methodological Answer:

Discrepancies often arise from residual solvents or non-UV-active impurities. To address this:

- Complementary Techniques: Use quantitative -NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify proton environments.

- HPLC-MS Coupling: Pair reverse-phase HPLC with high-resolution mass spectrometry (HRMS) to detect non-chromophoric impurities.

- Thermogravimetric Analysis (TGA): Identify volatile residues (e.g., unreacted starting materials) contributing to mass loss.

Cross-validate results using certified reference materials (CRMs) for calibration .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- -NMR: Assign methoxy protons (δ ~3.82 ppm) and aromatic protons (δ ~6.5–7.6 ppm) to confirm substitution patterns.

- SC-XRD: Resolve bond lengths (mean σ(C–C) = 0.002 Å) and torsion angles for structural validation.

- FT-IR: Identify carbonyl stretching vibrations (~1650–1700 cm) and methoxy C-O stretches (~1250 cm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (calculated for CHO: 286.1205) with <2 ppm error .

Advanced: How can the thermal stability of this compound be systematically evaluated?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure melting points and decomposition temperatures (e.g., heating rate 10°C/min under nitrogen).

- Thermogravimetric Analysis (TGA): Quantify mass loss (%) at elevated temperatures (e.g., 25–500°C) to assess decomposition kinetics.

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) for 1–3 months, monitoring degradation via HPLC.

- Crystallinity Correlation: Use powder XRD to link thermal events (e.g., phase transitions) with structural changes .

Advanced: What strategies mitigate methoxy group demethylation during synthetic or storage conditions?

Methodological Answer:

- Acid-Free Conditions: Avoid strong acids (e.g., HSO) during synthesis; use milder catalysts like Amberlyst-15.

- Inert Storage: Store under argon at 0–6°C in amber vials to prevent photolytic or oxidative cleavage.

- Stabilizing Additives: Include radical scavengers (e.g., BHT) in solutions to inhibit free-radical degradation pathways.

- Periodic QC Checks: Monitor purity via -NMR (if fluorinated analogs exist) or LC-MS every 3–6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.